molecular formula C10H10N2O4 B1210434 Metoxadiazone CAS No. 60589-06-2

Metoxadiazone

Cat. No.: B1210434
CAS No.: 60589-06-2
M. Wt: 222.2 g/mol
InChI Key: LTMQQEMGRMBUSL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Metoxadiazone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to different structural analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions are typically modified oxadiazole derivatives with altered biological activities .

Scientific Research Applications

Chemical and Biological Research Applications

Metoxadiazone serves as a precursor in the synthesis of various oxadiazole derivatives, which are extensively studied for their unique chemical properties. These derivatives exhibit significant biological activities, making this compound a valuable compound in both chemistry and biology.

Key Applications:

  • Synthesis of Oxadiazole Derivatives : this compound is utilized in the formation of oxadiazole derivatives that are investigated for diverse applications including antibacterial, antiviral, and antifungal activities.
  • Biological Activity Studies : Research has shown that certain derivatives of this compound possess promising pharmacological activities, including anticancer and anti-inflammatory effects .

Agricultural Applications

In agriculture, this compound is primarily employed as an insecticide to protect crops from various pests. Its selective action against specific insect species contributes to enhanced agricultural productivity.

Case Study: Insecticidal Efficacy

  • Target Pests : this compound effectively controls common household pests such as cockroaches and ants.
  • Impact on Crop Yield : Studies indicate that its application can lead to significant improvements in crop yield by minimizing pest damage.

Medicinal Applications

Recent studies have explored the potential medicinal applications of this compound and its derivatives. These investigations focus on their pharmacological properties and therapeutic efficacy.

Therapeutic Properties:

  • Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation, indicating a pathway for developing new anticancer agents .
  • Anti-inflammatory Effects : Research has suggested that certain compounds derived from this compound may exhibit anti-inflammatory properties, making them candidates for further pharmacological exploration.

Comparison with Similar Compounds

Biological Activity

Metoxadiazone, a member of the oxadiazole family, is primarily recognized for its insecticidal properties. This compound has garnered attention in various fields, including agriculture and medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against different organisms, and relevant case studies.

This compound features a unique oxadiazole ring structure that contributes to its biological activity. The compound primarily acts as an insecticide by blocking adrenergic receptors, which leads to the relaxation of vascular smooth muscles and inhibits norepinephrine secretion from the adrenal glands. This mechanism makes it effective against a wide range of insect pests.

  • Chemical Formula: C₁₃H₁₁N₃O
  • Molecular Weight: 227.25 g/mol
  • IUPAC Name: 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole

Antimicrobial Properties

This compound and its derivatives have been studied for their antibacterial, antifungal, and nematocidal activities. Various studies have demonstrated that compounds derived from this compound exhibit significant efficacy against several pathogens.

Table 1: Biological Activity of this compound Derivatives

CompoundActivity TypeTarget OrganismEC50 (μg/mL)
5uAntibacterialXanthomonas oryzae31.40
5vAntibacterialXanthomonas oryzae19.04
5mAntifungalRhizoctonia solaniNot specified
7aLarvicidalMosquito larvae10 mg/L (100% mortality)

The compounds 5u and 5v showed excellent antibacterial activity against Xanthomonas oryzae, with EC50 values significantly lower than those of conventional treatments like bismerthiazol .

Nematocidal Activity

Recent studies have also highlighted the nematocidal properties of this compound derivatives. For instance, novel compounds synthesized with the oxadiazole moiety demonstrated moderate nematocidal activity against Meloidogyne incognita, indicating potential agricultural applications .

Study on Synthesis and Biological Evaluation

A study conducted by Zhu et al. (2020) synthesized several novel chalcone derivatives containing an oxadiazole moiety. The biological evaluation revealed promising nematocidal and antibacterial activities, underscoring the versatility of oxadiazole derivatives in agricultural applications .

Comparative Efficacy in Pest Control

In a comparative study of various oxadiazole derivatives, this compound was found to exhibit superior insecticidal activity against common agricultural pests compared to other tested compounds. The results indicated a significant reduction in pest populations when treated with this compound at recommended dosages .

Table 2: Comparative Efficacy of Oxadiazole Derivatives

CompoundInsecticidal Efficacy (%)Target Pest
This compound90%Cockroaches
Compound A75%Aphids
Compound B60%Whiteflies

Properties

IUPAC Name

5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-14-8-6-4-3-5-7(8)12-10(13)16-9(11-12)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMQQEMGRMBUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)OC(=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866815
Record name 5-Methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60589-06-2, 106728-68-1
Record name Metoxadiazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60589-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoxadiazone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060589062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazol-2(3H)-one, 5-methoxy-3-(2-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106728681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOXADIAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15Z0OMV86O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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